PSEUDOSTELLARIN G
Description
Pseudostellarin G (CAS: 156525-71-2) is a cyclic peptide isolated from the roots of Pseudostellaria heterophylla, a plant used in traditional Chinese medicine. Its chemical formula is C₄₂H₅₆N₈O₉, with a molecular weight of 816.94 g/mol . Key physicochemical properties include a predicted density of 1.33 g/cm³, a melting point of 267°C (decomposition), and storage recommendations at −20°C to maintain stability .
Properties
CAS No. |
156525-71-2 |
|---|---|
Molecular Formula |
C42H56N8O9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Comparisons
Table 1: Chemical Properties of Pseudostellarin G and Analogs
Key Observations :
- This compound’s larger molecular weight and cyclic structure may enhance stability compared to linear analogs like Dianthin E .
- Regional variations in P. heterophylla (e.g., Fujian vs. other Chinese regions) influence pseudostellarin concentrations, with Pseudostellarins D, E, and F being more abundant in Fujian samples .
Bioactivity and Target Interactions
Table 2: Binding Interactions and Bioactivity
Key Findings :
Pharmacological Gaps and Research Needs
- This compound: No data exist on its protein-binding interactions or toxicity. Computational modeling (e.g., molecular docking) could predict its affinity for targets like 3CLpro .
- Regional Variability : Fujian-sourced P. heterophylla has higher pseudostellarin content, suggesting geographical origin impacts compound efficacy .
Q & A
Basic Research Questions
Q. How can I conduct a comprehensive literature review on PSEUDOSTELLARIN G using academic databases?
- Methodological Answer :
Keyword Optimization : Use Google Scholar with advanced operators like intitle:"this compound" to find articles where the term appears in titles, or author:"Smith" to locate works by specific authors .
Phrase Search : Enclose terms in quotes (e.g., "this compound biosynthesis") to retrieve exact matches .
Citation Tracking : Use "Cited by" and "Related articles" features to identify seminal studies and newer research .
Alerts : Set up email alerts in Google Scholar to stay updated on new publications .
- Table 1 : Effective Google Scholar Search Strategies
| Operator/Feature | Example | Purpose |
|---|---|---|
intitle: | intitle:"this compound" | Focus on core studies |
filetype:PDF | "this compound" filetype:PDF | Access full-text articles |
source: | source:Journal of Natural Products | Filter by journal |
Q. What are standard protocols for isolating and characterizing this compound?
- Methodological Answer :
Extraction : Use chromatography (e.g., HPLC) with solvent systems tailored to the compound’s polarity .
Characterization : Employ NMR and mass spectrometry for structural elucidation; compare data with published spectra .
Purity Validation : Report melting points, HPLC retention times, and spectral purity indices to ensure reproducibility .
Advanced Research Questions
Q. How to design experiments to assess the bioactivity of this compound against specific molecular targets?
- Methodological Answer :
Assay Selection : Use in vitro enzyme inhibition assays (e.g., kinase activity) with positive/negative controls .
Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values; use statistical tools like GraphPad Prism .
Mechanistic Studies : Combine knockdown (siRNA) or overexpression models to validate target engagement .
Q. How to resolve contradictions in reported data on this compound’s pharmacological effects?
- Methodological Answer :
Method Audit : Compare extraction protocols, solvent systems, and bioassay conditions across studies .
Replication : Reproduce conflicting experiments with standardized controls (e.g., cell lines, incubation times) .
Meta-Analysis : Use tools like RevMan to statistically synthesize data from multiple studies and identify outliers .
Q. What strategies can optimize the synthetic pathway of this compound?
- Methodological Answer :
Retrosynthetic Analysis : Break down the compound into feasible intermediates using tools like SciFinder .
Catalyst Screening : Test palladium-catalyzed cross-coupling or enzymatic methods for stereochemical control .
Yield Tracking : Compare yields at each step using LC-MS and adjust reaction conditions (temperature, solvent) iteratively .
Data Management and Validation
Q. How to ensure reproducibility in this compound research?
- Methodological Answer :
Detailed Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry: include raw spectra, chromatograms, and step-by-step protocols in supplementary materials .
Open Data : Deposit datasets in repositories like Zenodo or Figshare with unique DOIs .
Peer Review : Use platforms like Protocols.io for pre-publication validation of methods .
Ethical and Strategic Considerations
Q. How to formulate a research question on this compound that addresses gaps in current knowledge?
- Methodological Answer :
FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
PICO Framework : Structure questions around Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcome (apoptosis rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
